5-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Description
Chemical Structure and Properties
The compound 5-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid features a biphenyl core substituted with a methoxy group at position 5, a pyrrolidine sulfonyl group at position 4', and a carboxylic acid at position 2. This structure combines electronic and steric effects from the methoxy (electron-donating) and sulfonyl (electron-withdrawing) groups, which influence solubility, acidity (pKa of the carboxylic acid), and binding affinity to biological targets.
The sulfonyl-pyrrolidine moiety may enhance interactions with enzymes or receptors via hydrogen bonding or charge transfer, distinguishing it from simpler analogs.
Properties
IUPAC Name |
3-methoxy-5-(4-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-24-16-11-14(10-15(12-16)18(20)21)13-4-6-17(7-5-13)25(22,23)19-8-2-3-9-19/h4-7,10-12H,2-3,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVXFBJHMAURHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692357 | |
| Record name | 5-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-53-3 | |
| Record name | 5-Methoxy-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl-substituted biphenyl intermediate using methyl iodide in the presence of a base.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the carboxylic acid can produce an alcohol or aldehyde.
Scientific Research Applications
Medicinal Chemistry
5-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid has garnered attention for its potential anticancer properties . Preliminary studies indicate significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The mechanism of action is believed to involve modulation of key signaling pathways related to cell proliferation and apoptosis.
Case Study: Anticancer Activity
A study examining structurally similar pyrrolidine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines. This suggests that this compound may exhibit comparable efficacy due to its structural similarities.
Enzyme Inhibition
The compound's unique functional groups suggest potential applications in enzyme inhibition. Molecular docking studies indicate that compounds with similar functionalities can effectively bind to active sites of target enzymes, implying that this compound may also possess enzyme inhibitory properties.
Case Study: Enzyme Interaction
Research focused on the binding affinities of related compounds has shown effective interactions with various enzymes involved in metabolic pathways. This highlights the potential for this compound to modulate enzymatic activity.
Synthetic Applications
The synthesis of this compound typically involves several key steps:
Synthetic Routes
- Formation of the Biphenyl Core : Achieved through Suzuki coupling reactions between boronic acid derivatives and halogenated aromatic compounds using palladium catalysts.
- Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate.
- Sulfonylation : Introduction of the pyrrolidinylsulfonyl group using sulfonyl chlorides in the presence of bases such as triethylamine.
- Carboxylation : Utilizing carbon dioxide under high pressure to introduce the carboxylic acid group.
Industrial Applications
In industrial settings, the compound's synthesis may be optimized for large-scale production. Techniques such as continuous flow reactors and automated synthesis platforms can enhance efficiency and yield.
Mechanism of Action
The mechanism of action of 5-Methoxy-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Structural Analogues of Biphenyl Carboxylic Acids
The evidence highlights several biphenyl derivatives with substitutions at positions 3, 4', and 5 (Table 1).
Table 1: Key Structural Analogues
*Similarity scores (0.97–1.00) are based on structural alignment with 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid .
Key Differences:
Substituent Effects on Bioactivity The pyrrolidine sulfonyl group in the target compound introduces a polar, hydrogen-bond-accepting group, contrasting with the nonpolar methyl group in 5-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid . This may enhance solubility and target binding compared to methyl-substituted analogs.
Ester vs. Carboxylic Acid Derivatives
- The methyl ester analog (CAS 1820609-17-3) lacks the free carboxylic acid, which is critical for ionic interactions in drug-receptor binding. This suggests the target compound may have superior pharmacological activity but poorer bioavailability without prodrug strategies.
Pharmacological and Toxicological Profiles
- Anti-inflammatory and Analgesic Potential: Pyrazole-carboxylic acid derivatives (e.g., 5-{[1,1'-biphenyl]-4-yl}-1-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid) demonstrate analgesic activity , suggesting the target compound’s biphenyl-carboxylic acid core may share similar mechanisms.
- Ulcerogenic Risk : Carboxylic acid-containing compounds (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid ) often exhibit gastrointestinal toxicity, necessitating formulation strategies to mitigate ulcerogenic effects.
Biological Activity
5-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a biphenyl core with several functional groups, including a methoxy group, a pyrrolidin-1-ylsulfonyl moiety, and a carboxylic acid group. These substitutions contribute to its diverse chemical reactivity and potential interactions with biological macromolecules.
Molecular Formula: C18H19NO5S
Molecular Weight: 361.41 g/mol
CAS Number: 1261916-53-3 .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing several cellular pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Protein-Ligand Interactions: Its structural features allow it to form stable complexes with proteins, impacting their conformation and activity.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating intrinsic pathways associated with cell death.
Case Study:
In a study involving various cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against specific tumor types .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 6.8 |
| HeLa (Cervical) | 4.5 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Research Findings:
In vivo models showed that treatment with the compound reduced inflammation markers significantly compared to control groups .
Comparative Studies
When compared to structurally similar compounds like 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid , this compound exhibited superior activity in both antitumor and anti-inflammatory assays. This is attributed to its biphenyl core which enhances its binding affinity for target proteins.
| Compound | Antitumor IC50 (µM) | Anti-inflammatory IC50 (µM) |
|---|---|---|
| 5-Methoxy-4'-(pyrrolidin-1-ylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid | 5.2 | 12.0 |
| 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid | 7.0 | 15.0 |
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a potential lead compound for drug development targeting cancer and inflammatory diseases. Its unique structural features make it an excellent candidate for further optimization and development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
